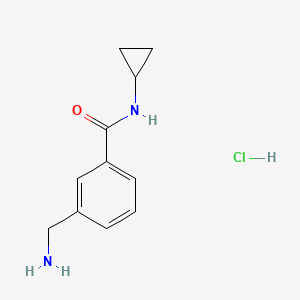![molecular formula C13H12N4OS B1437466 1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105189-44-3](/img/structure/B1437466.png)
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Vue d'ensemble
Description
The compound “1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . These derivatives are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been extensively studied for their antimicrobial and anticancer properties. A study by Hafez et al. (2016) found that certain pyrazole derivatives exhibited significant anticancer activity, surpassing the reference drug doxorubicin in efficacy. Additionally, these compounds demonstrated notable antimicrobial activity (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016). Abdellatif et al. (2014) also reported that various pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R. B., 2014).
Synthesis of Novel Compounds
The synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a key focus in research. Rahmouni et al. (2014) detailed the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the versatility and potential for creating new compounds with varied biological activities (Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H., 2014). Another study by Ranganath et al. (2011) highlighted an eco-friendly procedure for synthesizing pyrazolo-thiadiazolo-pyrimidinones, which also exhibited broad-spectrum antibacterial activity (Ranganath, D., Mazumdar, A., Mulukuri, S., Doonaboina, R., Devarakonda, M., & Prasad, M. R., 2011).
Biological Evaluation and Antimicrobial Activities
Various studies have focused on the biological evaluation of these compounds. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, discussing structure-activity relationships (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016). Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor to construct new polyheterocyclic ring systems and assessed their in vitro antibacterial properties (Abdel‐Latif, E., Mehdhar, F. S., & Abdel-Ghani, G. E., 2019).
Orientations Futures
The future directions for “1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives could involve further exploration of their biological and pharmacological activities. Given their potential as CDK2 inhibitors, they could be further studied for their potential in cancer treatment . Additionally, the synthesis process could be optimized for better yields .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-7-3-4-9(5-8(7)2)17-11-10(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTAIPUMCQAFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



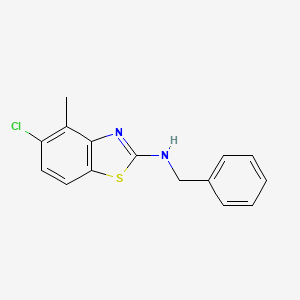
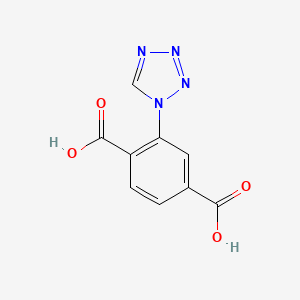
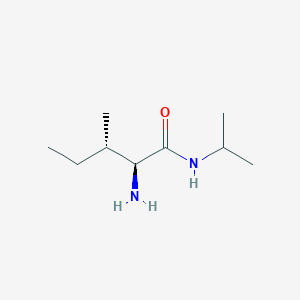
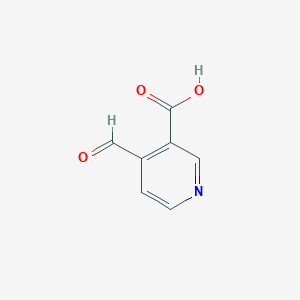
![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)
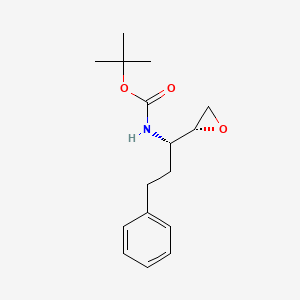
![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)
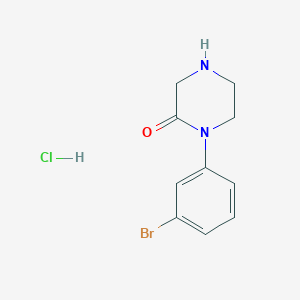

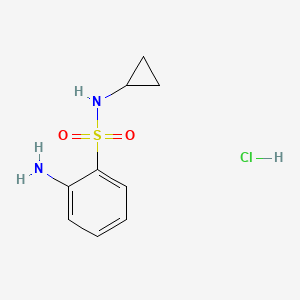
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)
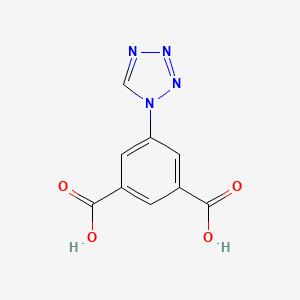
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
